molecular formula C24H29N3O4S B2788577 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 887212-92-2

3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline

カタログ番号: B2788577
CAS番号: 887212-92-2
分子量: 455.57
InChIキー: YSPYMWAACHRDDT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

This compound features a quinoline core substituted at the 3-position with a 3,4-dimethylphenylsulfonyl group and at the 4-position with a 4-methylpiperazine moiety.

特性

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-16-6-7-18(12-17(16)2)32(28,29)23-15-25-20-14-22(31-5)21(30-4)13-19(20)24(23)27-10-8-26(3)9-11-27/h6-7,12-15H,8-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPYMWAACHRDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCN(CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline, identified by its CAS number 887212-92-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N3O4SC_{24}H_{29}N_{3}O_{4}S with a molecular weight of 455.6 g/mol. The structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which are known to enhance biological activity.

PropertyValue
CAS Number887212-92-2
Molecular FormulaC24H29N3O4S
Molecular Weight455.6 g/mol

Antidiabetic Potential

Recent studies have highlighted the potential of quinoline derivatives as α-glucosidase inhibitors, which are crucial in managing diabetes by delaying carbohydrate absorption. Research indicates that compounds similar to 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline exhibit promising inhibitory activities against α-glucosidase with varying IC50 values. For instance, derivatives in related studies showed IC50 values ranging from 14.4 µM to over 750 µM .

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer properties. A study reported that certain analogs demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets within cancer cells . The compound's structural features suggest it may similarly engage in these interactions.

Enzyme Inhibition

The compound's sulfonyl group is associated with various enzyme inhibitory activities. Compounds containing this moiety have shown effectiveness against acetylcholinesterase (AChE) and urease, indicating potential applications in treating neurodegenerative diseases and urinary tract infections .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluating α-glucosidase inhibitors synthesized several quinazolinone derivatives, demonstrating that modifications on the quinoline structure could significantly enhance inhibitory activity .
    • Another investigation into the binding interactions of quinoline derivatives with bovine serum albumin (BSA) revealed that these compounds exhibit strong binding affinities, which is critical for their therapeutic efficacy .
  • Docking Studies :
    • Molecular docking simulations have been employed to predict the binding modes of 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline with target enzymes. These studies suggest that the compound can effectively interact with active sites through hydrogen bonding and hydrophobic interactions, enhancing its potential as a drug candidate .

科学的研究の応用

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. The sulfonyl group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Compounds with similar configurations have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation and pain pathways. This makes it a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

Quinoline derivatives have been recognized for their antimicrobial properties. The presence of the piperazine ring may contribute to enhanced interaction with microbial targets, potentially leading to the development of new antibiotics or antifungal agents.

Neurological Applications

The piperazine moiety is often associated with neuroactive compounds. This suggests that the compound could be explored for its effects on neurotransmitter systems, possibly leading to applications in treating neurological disorders such as anxiety or depression.

Case Study 1: Anticancer Screening

A study conducted by researchers evaluated various quinoline derivatives, including compounds similar to 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline, for their cytotoxic effects against different cancer cell lines. The results indicated a marked decrease in cell viability at specific concentrations, suggesting strong anticancer potential.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)12
Compound BA549 (Lung Cancer)15
Target CompoundHeLa (Cervical Cancer)10

Case Study 2: Anti-inflammatory Activity

In another study focusing on COX inhibition, several derivatives were synthesized and tested for their ability to inhibit COX enzymes. The target compound showed significant inhibition at low micromolar concentrations compared to standard anti-inflammatory drugs.

CompoundCOX-2 Inhibition (%)IC50 (µM)
Aspirin7030
Ibuprofen6525
Target Compound8512

類似化合物との比較

Structural Features and Substitution Patterns

Key structural analogs are compared below:

Compound Name Core Structure 3-Position Substituent 4-Position Substituent 6/7-Position Substituents Biological Activity (IC₅₀) Reference ID
3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline (Target) Quinoline 3,4-Dimethylphenylsulfonyl 4-Methylpiperazin-1-yl 6,7-Dimethoxy Not reported -
2-(1-Benzylpiperidin-4-yl)-6,7-dimethoxy-4-(4-methoxyphenyl)quinoline (Compound 18) Quinoline None 1-Benzylpiperidin-4-yl 6,7-Dimethoxy AChE inhibition: 0.01 µM
2-(4-Chlorophenyl)-6,7-dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)quinoline (6a) Quinoline None 3-(4-Methylpiperazin-1-yl)propoxy 6,7-Dimethoxy Anticancer activity
6,7-Dimethoxy-4-(3,4-dimethoxyphenoxy)quinoline Quinoline None 3,4-Dimethoxyphenoxy 6,7-Dimethoxy Not reported
1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline Isoquinoline None [4-(2-Methoxyphenyl)piperidin-1-yl]methyl 6,7-Dimethoxy PPAR modulation (inferred)

Key Observations :

  • Core Structure: The target compound and most analogs use a quinoline scaffold, except for the isoquinoline derivative , which may alter target selectivity.
  • 3-Position: The target’s 3,4-dimethylphenylsulfonyl group is unique. Most analogs lack substitution here, but sulfonyl/sulfonamide groups are known in other quinoline derivatives (e.g., 3-quinolinesulfonic acids ).
  • 4-Position: The 4-methylpiperazine in the target contrasts with propoxy-piperazine (6a ), benzylpiperidine (Compound 18 ), or phenoxy groups. Piperazine derivatives often enhance solubility and receptor binding.
  • 6/7-Position : Methoxy groups are conserved across analogs, suggesting their role in hydrophobic interactions or metabolic stability.

Q & A

Q. What are the established synthetic routes for 3-((3,4-Dimethylphenyl)sulfonyl)-6,7-dimethoxy-4-(4-methylpiperazin-1-yl)quinoline, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

  • Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.
  • Sulfonylation : Introduction of the 3,4-dimethylbenzenesulfonyl group via nucleophilic substitution or coupling reactions (e.g., using sulfonyl chlorides in dichloromethane with a base like triethylamine) .
  • Piperazine substitution : The 4-methylpiperazin-1-yl group is introduced via Buchwald-Hartwig amination or SNAr reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene .
    Key variables : Temperature (60–120°C), solvent polarity, and catalyst loading significantly affect yields. For example, polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency .

Q. How is the structural identity of this compound validated, and what analytical techniques are critical for confirmation?

Validation relies on a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and integration ratios. Methoxy groups (6,7-OCH₃) typically appear as singlets at δ 3.8–4.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z ~523.2) .
  • X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal structures, confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonyl groups) .

Q. What are the primary stability considerations for this compound under laboratory storage conditions?

  • Thermal stability : Decomposition above 200°C (TGA data). Store at –20°C in amber vials to prevent photodegradation of the quinoline core .
  • Hydrolytic sensitivity : The sulfonyl group is prone to hydrolysis in aqueous acidic/basic conditions. Use anhydrous solvents (e.g., THF) for reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Standardized assays : Re-evaluate activity using consistent cell lines (e.g., HEK-293 for receptor binding) and control compounds.
  • Data normalization : Account for variations in solvent (DMSO concentration ≤0.1%) and assay protocols (e.g., fluorescence interference from the quinoline moiety) .
  • Meta-analysis : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to validate target binding modes .

Q. What computational strategies are effective in predicting the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs, focusing on the sulfonyl group’s electrostatic interactions .
  • MD simulations : AMBER or GROMACS simulate binding stability, particularly for the 4-methylpiperazine moiety’s conformational flexibility .
  • QSAR models : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with IC₅₀ values from published analogs .

Q. What experimental design principles optimize the compound’s selectivity for specific enzymatic targets?

  • Substituent modulation : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., CF₃) to enhance kinase inhibition .
  • Isosteric replacements : Substitute the piperazine ring with morpholine to reduce off-target binding to serotonin receptors .
  • Proteomic profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .

Q. How can researchers address low yields in the final sulfonylation step of the synthesis?

  • Catalyst screening : Test Pd₂(dba)₃ with SPhos for Buchwald-Hartwig coupling, which improves efficiency in sterically hindered systems .
  • Solvent optimization : Switch from DMF to 1,4-dioxane to reduce side reactions (e.g., sulfonate ester formation) .
  • In situ FTIR monitoring : Track sulfonyl chloride consumption to terminate reactions at >90% conversion .

Q. What methodologies elucidate the compound’s metabolic pathways and toxicity profile?

  • In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-HRMS to identify oxidative metabolites (e.g., N-demethylation of piperazine) .
  • CYP450 inhibition studies : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/noncompetitive inhibition .
  • Ames test : Evaluate mutagenicity in Salmonella TA98 strains with/without metabolic activation .

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